molecular formula C9H8N2O2 B6154045 7-(nitromethyl)-1H-indole CAS No. 2228179-85-7

7-(nitromethyl)-1H-indole

Cat. No. B6154045
CAS RN: 2228179-85-7
M. Wt: 176.2
InChI Key:
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Description

7-(Nitromethyl)-1H-indole (7-NM-Indole) is an organic compound that is a derivative of the parent compound indole. It is a member of the nitro-aromatic family of compounds, and has been the subject of numerous scientific studies due to its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. 7-NM-Indole is a highly reactive compound, and it has been shown to interact with a variety of biological molecules, including proteins, enzymes, and DNA.

Scientific Research Applications

7-(nitromethyl)-1H-indole has been studied extensively due to its potential applications in a variety of scientific fields. In biochemistry, this compound has been used as a fluorescent probe for the detection of DNA and proteins in cells. In pharmacology, this compound has been used as a tool for drug development, as it has been shown to interact with a variety of biological molecules. In medicine, this compound has been studied as a potential therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.

Mechanism of Action

7-(nitromethyl)-1H-indole has been shown to interact with a variety of biological molecules, including proteins, enzymes, and DNA. In particular, this compound has been shown to interact with the enzyme topoisomerase II, resulting in the inhibition of DNA replication and transcription. This compound has also been shown to interact with the protein kinase C, resulting in the inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth of tumor cells, as well as induce apoptosis in tumor cells. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription, as well as modulate the activity of proteins involved in cell proliferation.

Advantages and Limitations for Lab Experiments

7-(nitromethyl)-1H-indole has several advantages for use in lab experiments. It is a highly reactive compound, making it suitable for use in a variety of reactions. It is also relatively easy to synthesize, as it can be synthesized through a variety of methods. Additionally, this compound has been shown to interact with a variety of biological molecules, making it a useful tool for studying their structure and function.
However, there are also some limitations to using this compound in lab experiments. The compound is highly toxic and should be handled with care. Additionally, this compound has been shown to interact with a variety of biological molecules, making it difficult to study its effects in isolation.

Future Directions

The potential applications of 7-(nitromethyl)-1H-indole are numerous, and there are several potential future directions for research. One potential direction is the development of new methods for the synthesis of this compound, as well as the optimization of existing methods. Additionally, further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Furthermore, further research is needed to explore the potential therapeutic applications of this compound, as well as its potential toxicity. Finally, research is needed to explore the potential applications of this compound in other fields, such as biochemistry and pharmacology.

Synthesis Methods

7-(nitromethyl)-1H-indole can be synthesized through a variety of methods, including nitration of indole, reduction of nitroindole, and oxidation of indole. Nitration of indole involves the reaction of indole with nitric acid, resulting in the formation of 7-nitroindole. This reaction is usually carried out at room temperature in aqueous solution. Reduction of nitroindole involves the reaction of 7-nitroindole with a reducing agent such as tin or zinc, resulting in the formation of this compound. This reaction is typically carried out in an organic solvent such as ethanol or acetone. Oxidation of indole involves the reaction of indole with an oxidizing agent such as sodium hypochlorite, resulting in the formation of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-(nitromethyl)-1H-indole can be achieved through a multi-step process involving the protection of the indole nitrogen, nitration of the protected indole, and deprotection of the nitroindole intermediate.", "Starting Materials": [ "Indole", "Methyl iodide", "Sodium hydride", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of indole nitrogen with methyl iodide", "React indole with methyl iodide in the presence of sodium hydride to form N-methylindole", "Step 2: Nitration of N-methylindole", "Dissolve N-methylindole in nitric acid and sulfuric acid mixture and cool to 0-5°C", "Add sodium bicarbonate to neutralize the mixture and extract the nitroindole intermediate with ethyl acetate", "Step 3: Deprotection of nitroindole intermediate", "Dissolve nitroindole intermediate in hydrochloric acid and sodium chloride mixture and heat to reflux", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate", "Purify the product by column chromatography" ] }

CAS RN

2228179-85-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

0

Origin of Product

United States

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